pIC50 (= -log IC50):M1 (rat brain)= 7.69 M2 (heart) = 7.23 selectivity:[IC50]M2 / [IC50]M1 = 2.88
a Muscarinic receptors antagonist. Quaternary ammonium salt,, synthetic.
LK-7
CAS No.: 70445-50-0
VCID: VC20777635
Molecular Formula: C21H28INO
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
LK-7, also known as G007-LK, is a compound that has garnered attention in pharmacological research, particularly for its role as a selective inhibitor of tankyrases 1 and 2 (TNKS1/2). These enzymes are involved in various cellular processes, including the regulation of Wnt signaling pathways, which are crucial for cell proliferation and differentiation. The inhibition of TNKS1/2 represents a promising therapeutic strategy in the development of anticancer treatments. Structural Representation
Mechanism of ActionLK-7 functions primarily as an inhibitor of tankyrases, which are enzymes that regulate the stability of β-catenin, a key player in the Wnt signaling pathway. By inhibiting TNKS1/2, LK-7 leads to the destabilization of β-catenin, thereby reducing its transcriptional activity related to cancer cell proliferation. Biological ActivityResearch indicates that LK-7 exhibits potent inhibitory effects on TNKS1/2 with biochemical IC50 values of approximately:
These values demonstrate the compound's high selectivity and efficacy in targeting these enzymes. Pharmacokinetic ProfileThe pharmacokinetic properties of LK-7 have been characterized in animal models, showing favorable absorption and distribution characteristics:
These properties suggest that LK-7 could be an effective candidate for further development as an anticancer therapeutic. In Vivo StudiesIn vivo studies have demonstrated that LK-7 maintains its efficacy while exhibiting minimal toxicity, making it a promising candidate for clinical trials aimed at treating cancers associated with aberrant Wnt signaling. Research Findings and Future DirectionsRecent studies have focused on optimizing the structure of LK-7 to enhance its potency and selectivity further. The ongoing research aims to explore:
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CAS No. | 70445-50-0 | ||||||||||||||||
Product Name | LK-7 | ||||||||||||||||
Molecular Formula | C21H28INO | ||||||||||||||||
Molecular Weight | 437.4 g/mol | ||||||||||||||||
IUPAC Name | 3-(1-methylpiperidin-1-ium-1-yl)-1,1-diphenylpropan-1-ol;iodide | ||||||||||||||||
Standard InChI | InChI=1S/C21H28NO.HI/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,23H,4,9-10,15-18H2,1H3;1H/q+1;/p-1 | ||||||||||||||||
Standard InChIKey | LAGQPLMAHPNLOI-UHFFFAOYSA-M | ||||||||||||||||
SMILES | C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-] | ||||||||||||||||
Canonical SMILES | C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-] | ||||||||||||||||
Reference | - Novel product, no bibliographic references available. | ||||||||||||||||
PubChem Compound | 3030695 | ||||||||||||||||
Last Modified | Feb 18 2024 |
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